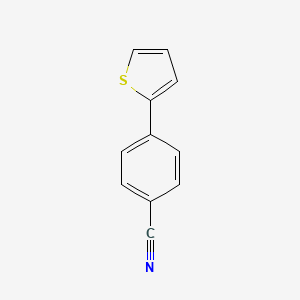

4-(2-Thienyl)benzonitrile

Description

Significance of Aryl- and Heteroaryl-Nitriles in Advanced Materials and Organic Synthesis

Aryl and heteroaryl nitriles are a class of organic compounds that are integral to both organic synthesis and the development of advanced materials. The nitrile group is a versatile functional group that can be converted into other functionalities such as amines, amides, and carboxylic acids. acs.orgthieme.de This reactivity makes them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products. chemistryviews.org

In the realm of materials science, the strong electron-withdrawing nature of the nitrile group plays a crucial role. This property is leveraged in the design of organic semiconductors, where it can enhance charge transport. Furthermore, aryl and heteroaryl nitriles are key components in the synthesis of liquid crystals, materials used in display technologies. rochester.eduossila.com The incorporation of nitrile-containing moieties into polymer structures can also lead to materials with interesting electrochromic properties, which are materials that change color in response to an electrical voltage. bohrium.com The synthesis of these compounds often involves transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the efficient formation of carbon-carbon bonds between aryl and heteroaryl groups. nih.govacs.org

Overview of the Academic Research Landscape for 4-(2-Thienyl)benzonitrile

The academic research landscape for this compound is primarily focused on its utility as a synthetic intermediate for more complex molecules and materials. It is frequently employed in the construction of larger heterocyclic systems and conjugated polymers.

A significant area of research involves its use as a precursor in the synthesis of thieno[1,2-b]thiophene derivatives. researchgate.net These fused thiophene (B33073) systems are of interest for their potential applications in organic electronics. sciforum.net For instance, this compound can be a starting point for creating monomers that are then polymerized to form materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). sciforum.netacs.org

Another key application is in the synthesis of electrochromic polymers. bohrium.com By incorporating the this compound unit into a polymer backbone, researchers can tune the electronic and optical properties of the resulting material, leading to polymers that exhibit color changes upon oxidation and reduction. bohrium.com These materials have potential applications in smart windows, displays, and sensors. mdpi.com

The synthesis of this compound itself is also a subject of study, with methods like the Suzuki-Miyaura cross-coupling reaction being optimized for efficiency and yield. rasayanjournal.co.in This reaction typically involves the coupling of a thiophene-based boronic acid or its derivative with a bromo- or iodobenzonitrile. acs.org

Fundamental Research Questions Driving the Study of this compound

The study of this compound is driven by several fundamental research questions aimed at understanding and exploiting its chemical properties for various applications. These questions include:

Structure-Property Relationships: A core question is how the specific arrangement of the thiophene and benzonitrile (B105546) moieties influences the electronic and photophysical properties of the molecule and any larger systems it is incorporated into. This includes investigating how modifications to the thiophene or phenyl rings affect properties like fluorescence, charge mobility, and liquid crystallinity.

Optimization of Synthetic Routes: Researchers are continuously seeking more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its derivatives. This involves exploring new catalysts, reaction conditions, and starting materials for cross-coupling reactions to improve yields and reduce waste. organic-chemistry.org

Development of Novel Materials: A major driver is the potential to use this compound as a building block for new advanced materials. This leads to questions about how to best polymerize or incorporate this molecule into larger structures to create materials with desired properties for applications in organic electronics, such as OLEDs and OFETs, and in electrochromic devices. bohrium.comsciforum.net

Exploring Reactivity: Research also focuses on exploring the reactivity of the nitrile and thiophene groups within the molecule. This includes investigating its utility in cycloaddition reactions and its potential as a ligand in coordination chemistry. Understanding its reactivity allows for the design of new synthetic pathways to novel compounds. researchgate.net

Structure

3D Structure

Properties

CAS No. |

15961-46-3 |

|---|---|

Molecular Formula |

C11H7NS |

Molecular Weight |

185.25 g/mol |

IUPAC Name |

4-thiophen-2-ylbenzonitrile |

InChI |

InChI=1S/C11H7NS/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7H |

InChI Key |

FLJORSLXGMBXBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms for 4 2 Thienyl Benzonitrile

Catalytic Cross-Coupling Approaches to 4-(2-Thienyl)benzonitrile

Catalytic cross-coupling reactions are fundamental in organic chemistry for the formation of carbon-carbon bonds. mdpi.com For the synthesis of this compound, palladium-catalyzed methods such as the Suzuki-Miyaura and Stille couplings are prominently utilized. These reactions offer efficient and versatile routes to connect the thiophene (B33073) and benzonitrile (B105546) rings.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols for this compound

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing C-C bonds, particularly for biaryl synthesis. mdpi.comnih.gov The reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide, catalyzed by a palladium(0) complex. mdpi.comnih.gov For the synthesis of this compound, this would involve reacting a thiophene-derived boronic acid with 4-halobenzonitrile or, conversely, 4-cyanophenylboronic acid with a halogenated thiophene.

The general catalytic cycle for the Suzuki-Miyaura reaction consists of three main steps: mdpi.com

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (e.g., 4-bromobenzonitrile) to form a palladium(II) intermediate.

Transmetallation: The organic group from the organoboron compound (e.g., thienylboronic acid) is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, this compound, regenerating the palladium(0) catalyst which re-enters the catalytic cycle. mdpi.com

A variety of palladium catalysts, bases, and solvents can be employed to optimize the reaction. Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common catalyst precursors. researchgate.netrsc.org The choice of ligands, such as phosphines, is crucial for stabilizing the palladium catalyst and facilitating the reaction steps. researchgate.net The reaction is tolerant of a wide array of functional groups and is often performed under mild conditions. nih.gov For instance, the coupling of 4-cyanophenylboronic acid with 2-bromothiophene (B119243) is a viable route. lookchem.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,5-dibromothiophene (B18171) | 4-cyanophenylboronic acid | Palladium diacetate / Triphenylphosphine | Sodium carbonate | 1,2-dimethoxyethane / water | 80 °C, 2h, Microwave | 94% | lookchem.com |

| 2,5-dibromothiophene | 4-cyanophenylboronic acid pinacol (B44631) ester | Tetrakis(triphenylphosphine) palladium(0) | Sodium carbonate | 1,2-dichloro-ethane | 80 °C, 24h | 84% | lookchem.com |

Stille Coupling Reactions in the Synthesis of this compound Derivatives

The Stille coupling provides another versatile palladium-catalyzed method for C-C bond formation, reacting an organostannane (organotin) compound with an organohalide. organic-chemistry.orgnumberanalytics.com This reaction is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. organic-chemistry.org In the context of synthesizing this compound derivatives, this could involve coupling a thienylstannane with 4-halobenzonitrile or a (4-cyanophenyl)stannane with a halothiophene. rsc.org

The catalytic cycle of the Stille coupling is similar to the Suzuki reaction, involving oxidative addition, transmetallation, and reductive elimination. wiley-vch.de A key advantage is that the reaction conditions are generally mild. mdpi.com For example, 4,7-bis(2-thienyl) derivatives can be formed through the Stille coupling of a dibromo-precursor with 2-tributylstannylthiophene. rsc.org While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds and byproducts. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 4,7-dibromo-2,1,3-benzothiadiazole | 2-tributylstannylthiophene | Pd(PPh₃)₄ | Toluene (B28343) | Reflux, 24h | 95% | rsc.org |

| 4,7-dibromo-2,1,3-benzoxadiazole | 2-tributylstannylthiophene | Pd(PPh₃)₄ | Toluene | Reflux, 24h | 91% | rsc.org |

Transition-Metal-Free Synthetic Routes to this compound and its Analogues

Growing interest in sustainable and green chemistry has spurred the development of transition-metal-free synthetic methods. oatext.com These approaches avoid the use of expensive and potentially toxic heavy metals. For biaryl compounds like this compound, methods involving diaryliodonium salts or radical pathways are emerging. nih.govbeilstein-journals.org

Diaryliodonium salts can serve as powerful arylating agents under metal-free conditions for C-H arylation. nih.gov For instance, a thienyl-containing diaryliodonium salt could be used to arylate a benzonitrile precursor. These reactions can proceed through either ionic or radical pathways. Another approach involves the thermal generation of aryl radicals from shelf-stable triarylbismuthines in the air, which can then be used to form aryl-aryl bonds. beilstein-journals.org While direct synthesis of this compound via these specific metal-free routes is not extensively documented, the synthesis of analogous biaryls and functionalized benzonitriles demonstrates the potential of these methods. oatext.comuni-regensburg.de For example, various benzonitriles can be hydrated to their corresponding amides using sodium hydroxide (B78521) under transition-metal-free conditions, showcasing a related green chemistry protocol. oatext.com

Advanced Arylation Techniques for the Benzonitrile Framework

Advanced arylation methods focus on directly functionalizing C-H bonds, offering more atom-economical and step-efficient syntheses compared to traditional cross-coupling reactions that require pre-functionalized substrates.

Catalyst-Free C-H Arylation Methodologies for this compound Precursors

Direct C-H arylation is a powerful strategy for forming aryl-aryl bonds by activating a C-H bond on one aromatic ring and coupling it with an aryl halide. beilstein-journals.org While many of these reactions are palladium-catalyzed, there is a push towards catalyst-free methods. beilstein-journals.org Photocatalysis using organic dyes, for example, can facilitate the C-H arylation of heteroarenes like thiophene with aryldiazonium salts under metal-free conditions. acs.org The reaction is believed to proceed via an aryl radical intermediate generated by a single-electron transfer (SET) from the excited photocatalyst to the diazonium salt. acs.org This technique could be applied to the synthesis of this compound by reacting a benzonitrile-containing diazonium salt with thiophene.

Nucleophilic Aromatic Substitution in Fluorinated Benzonitrile Synthesis

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. masterorganicchemistry.com In this reaction, a nucleophile attacks an electron-poor aromatic ring, replacing a leaving group. Halogens, especially fluorine, are excellent leaving groups in this context. masterorganicchemistry.com

This methodology is particularly relevant for synthesizing fluorinated analogues of this compound. A polyfluorinated benzonitrile can serve as the electrophilic substrate. ossila.com A thiophene-based nucleophile, such as a thienyl anion or a related organometallic species, would attack the fluorinated benzonitrile, displacing a fluoride (B91410) ion to form the C-C bond. The presence of the electron-withdrawing nitrile group on the benzonitrile ring facilitates this reaction. The reactivity of halogens as leaving groups in SNAr reactions often follows the order F >> Cl > Br > I, which is opposite to the trend seen in SN1 and SN2 reactions. nih.gov This makes fluorinated benzonitriles highly suitable precursors for SNAr-based syntheses. ossila.combeilstein-journals.org

Mechanistic Investigations of Reactions Involving this compound Formation

Understanding the underlying mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and expanding their scope. The following sections delve into specific mechanistic aspects of reactions that can lead to the formation of this compound and related scaffolds.

The oxidation of precursor molecules is a common strategy for the synthesis of nitriles. For instance, the ammoxidation of alcohols can yield nitriles under mild conditions. nih.gov In a related process, the oxidation of toluene derivatives can lead to the formation of benzoic acids, which can then be converted to benzonitriles. numberanalytics.com This process often involves the formation of radical intermediates. numberanalytics.com

The synthesis of 2-substituted benzothiazoles, which share a similar bi(hetero)aryl structure, can occur through the oxidative condensation of 2-aminothiophenol (B119425) with aldehydes. mdpi.com The reaction mechanism is influenced by the electronic nature of the substituents, with electron-withdrawing groups on the aldehyde generally leading to higher yields. mdpi.com Another approach involves the use of a ruthenium(III) catalyst in an oxidative reaction, where electron-withdrawing groups on either the aldehyde or 2-aminothiophenol also result in improved yields. mdpi.com Furthermore, quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective reagents for the dehydrogenation of hydroaromatic compounds to form aromatic systems, including thiophenes. asccollegekolhar.in

A proposed mechanism for the ammoxidation of benzyl (B1604629) alcohol to benzonitrile involves the initial oxidation of the alcohol to benzaldehyde, which is considered the rate-limiting step. nih.gov This is followed by the reaction with ammonia (B1221849) to form an imine, which is then further oxidized to the nitrile.

Table 1: Oxidative Synthesis Methods

| Precursor | Reagent/Catalyst | Product | Key Mechanistic Feature |

|---|---|---|---|

| Benzyl alcohol | Fe1-N-C catalyst, aq. NH3·H2O, O2 | Benzonitrile | Rate-limiting oxidation to aldehyde nih.gov |

| Toluene | Oxidizing agents | Benzoic acid | Formation of benzyl radicals numberanalytics.com |

| 2-Aminothiophenol and aldehydes | Ru(III) catalyst | 2-Substituted benzothiazoles | Influence of electronic effects of substituents mdpi.com |

Palladium-catalyzed reactions are powerful tools for the construction of complex molecules. Carbopalladation, the addition of an organopalladium species across a carbon-carbon or carbon-nitrogen multiple bond, is a key step in many of these transformations. thieme-connect.comuniovi.es

One such process involves a palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids to produce quinazolines. acs.orgorganic-chemistry.org A proposed mechanism suggests that the catalytic cycle begins with the formation of an arylpalladium species, which then coordinates to the cyano group of the 2-aminobenzonitrile (B23959) derivative. Intramolecular carbopalladation of the nitrile forms an imine palladium intermediate. This intermediate can then undergo intramolecular cyclization and subsequent β-hydride elimination to yield the quinazoline (B50416) product. mdpi.com

In a related reaction, the synthesis of benzo-fused dipyrromethenes from 2-(3-phenyloxiran-2-yl)benzonitriles and arylboronic acids is initiated by carbopalladation of the nitrile group. nih.gov This is followed by a cascade of bond cleavages and formations, including β-carbon elimination. nih.gov

Table 2: Carbopalladation-Initiated Cyclizations

| Reactants | Catalyst System | Product | Key Mechanistic Step |

|---|---|---|---|

| 2-Aminobenzonitriles, aldehydes, arylboronic acids | Palladium catalyst | Quinazolines | Intramolecular carbopalladation of the nitrile acs.orgmdpi.com |

| 2-(3-Phenyloxiran-2-yl)benzonitriles, arylboronic acids | Palladium catalyst | Benzo-fused dipyrromethenes | Carbopalladation of the nitrile followed by β-carbon elimination nih.gov |

Photochemical methods offer a mild and often catalyst-free approach to the generation of aryl radicals, which can then be used to form bi(hetero)aryl compounds. nih.gov One such method involves the in situ formation of diazo anhydrides from anilines and tert-butyl nitrite. Subsequent photochemical cleavage of the diazo anhydride (B1165640) generates an aryl radical, which can then react with a (hetero)arene to form the desired bi(hetero)aryl product. nih.gov

Another strategy utilizes arylazo sulfones, which can be selectively cleaved using different wavelengths of light to generate either aryl radicals (visible light) or aryl cations (UVA light). researchgate.net The aryl radicals generated via visible light irradiation can then be used for the synthesis of bi(hetero)aryls. researchgate.net Similarly, aryl thianthrenium salts can undergo photochemical cleavage under UV light to produce aryl radicals and thianthrene (B1682798) radical cations, which can then participate in C-H/C-H cross-coupling reactions to form bi(hetero)aryls. d-nb.infoacs.org

The generation of aryl radicals from aryl halides can also be achieved through visible-light-mediated photocatalysis, offering an environmentally friendly alternative to traditional methods that often require stoichiometric amounts of reagents like AIBN/n-Bu3SnH. researchgate.net

Table 3: Photochemical Generation of Aryl Radicals for Bi(hetero)aryl Synthesis

| Precursor | Conditions | Intermediate | Application |

|---|---|---|---|

| Anilines, tert-butyl nitrite | Photochemical (>300 nm) | Diazo anhydride, Aryl radical | C-H arylation of (hetero)arenes nih.gov |

| Arylazo sulfones | Visible light | Aryl radical | Synthesis of (hetero)biaryls researchgate.net |

| Aryl thianthrenium salts | UV light | Aryl radical, Thianthrene radical cation | C-H/C-H cross-coupling d-nb.infoacs.org |

The synthesis of fused heterocyclic systems containing both thiophene and pyrrole (B145914) rings often involves intramolecular cyclization as a key step. For example, new β,β-bis-(benzo[b]thienyl)dehydroalanines can be synthesized via Suzuki cross-coupling and subsequently cyclized to form pyrrole derivatives. uminho.pt This cyclization is achieved by treatment with a palladium and copper catalyst system. uminho.pt

In a different approach, the reaction of lithiated methoxyallene (B81269) adducts with isothiocyanates can lead to the concurrent formation of thiophene and pyrrole rings. researchgate.net Quantum-chemical studies have been used to simulate these reaction pathways. researchgate.net Furthermore, the intramolecular cyclization of 1,6-enynes can be initiated by borane (B79455) addition or oxidation to produce piperidine (B6355638) derivatives, highlighting a radical-mediated pathway. mdpi.com Similarly, the intramolecular cyclization of certain diazocyclopropanes can lead to the formation of indoles, with the reaction pathway being influenced by the presence of a catalyst and the nature of the substituents. colab.ws

The synthesis of pyrrolo[3,4-c]quinoline derivatives can be achieved through a [3+2] cycloaddition followed by an intramolecular cyclization into a lactam.

Table 4: Intramolecular Cyclization Pathways

| Starting Material | Reagents/Conditions | Product | Key Feature |

|---|---|---|---|

| β,β-bis-(benzo[b]thienyl)dehydroalanines | Pd(OAc)2, Cu(OAc)2, DMF | Benzo[b]thienylpyrroles | Palladium and copper-catalyzed cyclization uminho.pt |

| 1,6-enynes | Borane addition or oxidation | Piperidines | Radical-mediated cyclization mdpi.com |

The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide. wikipedia.orglscollege.ac.in However, under certain conditions, a fragmentation reaction can occur, leading to the formation of a nitrile. This is known as the abnormal Beckmann reaction or Beckmann fragmentation. msu.edubdu.ac.in

The outcome of the Beckmann reaction versus fragmentation is often dependent on the stability of the carbocation that would be formed in the fragmentation pathway. lscollege.ac.inbdu.ac.in Groups that can stabilize a positive charge, such as quaternary carbon centers, promote fragmentation. lscollege.ac.in

In the standard Beckmann rearrangement, the group that is anti-periplanar to the leaving group on the oxime nitrogen migrates. wikipedia.orgmsu.edu The migratory aptitude of various groups generally follows the order: tertiary alkyl > secondary alkyl ~ aryl > primary alkyl > methyl. msu.edubdu.ac.in In the case of aldoximes, the greater migratory aptitude of hydrogen can lead to the formation of nitriles. chemistrysteps.com The reaction is typically catalyzed by acids such as sulfuric acid or polyphosphoric acid, but other reagents like tosyl chloride and phosphorus pentachloride can also be used. wikipedia.orglscollege.ac.in

A computational study of the Beckmann rearrangement of acetone (B3395972) oxime in Beckmann solution (acetic acid, hydrochloric acid, and acetic anhydride) showed that the migration of the methyl group and the expulsion of the hydroxyl group occur in a concerted manner. wikipedia.orglscollege.ac.in

Table 5: Factors Influencing Beckmann Rearrangement and Fragmentation

| Factor | Influence on Reaction Outcome |

|---|---|

| Substrate Structure | |

| Ketoxime vs. Aldoxime | Aldoximes can lead to nitriles due to hydrogen's high migratory aptitude. chemistrysteps.com |

| α-Substituent | Groups capable of stabilizing a carbocation promote fragmentation. lscollege.ac.inbdu.ac.in |

| Reaction Conditions | |

| Reagent | Acid catalysts (e.g., H2SO4) are common, but others like tosyl chloride can be used. wikipedia.orglscollege.ac.in |

| Solvent | Solvent molecules can stabilize the transition state. wikipedia.orglscollege.ac.in |

| Stereochemistry |

Electronic Structure and Frontier Molecular Orbital Theory of 4 2 Thienyl Benzonitrile

Theoretical Frameworks for Electronic Property Elucidation

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic properties of molecules like 4-(2-thienyl)benzonitrile and its derivatives. acs.orgnih.gov DFT calculations allow for the determination of various electronic parameters, including the energies of the frontier molecular orbitals (HOMO and LUMO), the band gap, and the effects of substituents on these properties. acs.orgmdpi.com

These theoretical calculations provide valuable insights into the structure-property relationships of these compounds. acs.org For instance, DFT has been employed to study simple polycyclic aromatic hydrocarbons substituted with electron-donating and electron-withdrawing groups to understand substituent effects. d-nb.info The B3LYP hybrid functional, often in conjunction with a basis set like 6-31G*, is a common choice for these types of investigations. acs.org Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra, providing further understanding of the electronic transitions within the molecule. analis.com.my

The insights gained from DFT calculations are instrumental in designing new materials with tailored electronic properties for applications in fields such as organic light-emitting diodes (OLEDs) and organic solar cells.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels for this compound

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The HOMO is the highest energy molecular orbital that contains electrons, and the LUMO is the lowest energy molecular orbital that is empty. The energy difference between the HOMO and LUMO is the HOMO-LUMO gap, which is a critical parameter for determining a molecule's electronic properties and reactivity.

In donor-acceptor molecules, the HOMO and LUMO levels are often dominated by the donor and acceptor moieties, respectively. sigmaaldrich.com The energy levels of the HOMO and LUMO can be experimentally determined using techniques like cyclic voltammetry and ultraviolet photoelectron spectroscopy (UPS). sigmaaldrich.comrsc.org For instance, the HOMO level can be calculated from the onset oxidation potential. rsc.org

For derivatives of thieno[3,2-b]thiophene (B52689), a related structural core, the introduction of different functional groups has been shown to influence the HOMO and LUMO levels. bohrium.com The functional design of monomers with electron-deficient benzonitrile (B105546) and electron-rich thienyl groups can effectively tune these energy levels. bohrium.com

| Compound | HOMO (eV) | LUMO (eV) |

|---|---|---|

| GO-P3HT | -5.11 | -3.42 |

The data in this table is for a related compound, GO-P3HT, as specific values for this compound were not available in the search results. This data is illustrative of how HOMO/LUMO levels are reported.

Band Gap Determination and its Correlation with Molecular and Electronic Structure in this compound Systems

The band gap is a fundamental electronic property of a material that represents the energy difference between the top of the valence band (analogous to the HOMO in molecules) and the bottom of the conduction band (analogous to the LUMO in molecules). In the context of molecular systems, this is often referred to as the HOMO-LUMO gap. The band gap can be determined experimentally from the onset of the π–π* transition absorption peak in the UV-vis spectrum. researchgate.net

For conjugated polymers and small molecules, the band gap is a crucial factor in their application in optoelectronic devices. A smaller band gap generally leads to absorption at longer wavelengths. The molecular and electronic structure of a compound directly influences its band gap. For example, in donor-acceptor systems, the hybridization of molecular orbitals between the donor and acceptor units can reduce the energy band gap. sigmaaldrich.com

In the case of thieno[3,2-b]thiophene-based polymers, the introduction of electron-withdrawing groups like 4-cyanophenyl can decrease the band gap energy. acs.orgresearchgate.net For instance, a polymer incorporating 4-(thieno[3,2-b]thiophen-3-yl)benzonitrile extended with 3,4-ethylenedioxythiophene (B145204) (EDOT) moieties exhibited a band gap of 1.73 eV. bohrium.com

| Polymer | Optical Band Gap (eV) |

|---|---|

| P(BTN-co-EDOT) | 1.73 |

| Poly(4,7-dithien-2-yl-2,1,3-benzothiadiazole) | 1.5 |

| PE5E | 1.21 |

| PE6E | 1.18 |

| PT6T | 1.53 |

The data in this table is for related thiophene-based polymers to illustrate the range of band gaps observed in similar systems.

Influence of Substituent Effects on the Electronic Configuration of this compound Derivatives

The electronic properties of the thienyl-benzonitrile framework can be significantly altered by the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). studypug.com EDGs increase the electron density of the conjugated system, while EWGs decrease it. studypug.com This modulation of electron density directly impacts the HOMO and LUMO energy levels and, consequently, the band gap. mdpi.com

An EDG, such as an amino group (-NH2) or an alkoxy group (-OR), will generally raise the HOMO energy level. studypug.com Conversely, an EWG, like a nitro group (-NO2) or a cyano group (-CN) itself, will lower the LUMO energy level. studypug.com The combination of EDGs and EWGs within the same molecule creates a "push-pull" system, which can lead to a significant reduction in the HOMO-LUMO gap and a red-shift in the absorption spectrum. acs.org This principle is widely used in the design of organic dyes and materials for nonlinear optics.

For example, in a study of thieno[3,2-b]thiophene derivatives, the presence of a strongly electron-withdrawing CN group led to an increased electron affinity and a decreased band gap. acs.org The attachment of an electron-donating triphenylamine (B166846) (TPA) group further enhanced this effect due to the strong push-pull interaction between the donor and acceptor moieties. acs.org

| Substituent Type | Effect on HOMO | Effect on LUMO | Effect on Band Gap |

|---|---|---|---|

| Electron-Donating Group (EDG) | Raises Energy Level | Minor Effect | Decreases |

| Electron-Withdrawing Group (EWG) | Minor Effect | Lowers Energy Level | Decreases |

Halogenation, the introduction of halogen atoms (F, Cl, Br, I) into the molecular structure, is another effective strategy to tune the electronic properties of organic materials. numberanalytics.com Halogens primarily exert an inductive electron-withdrawing effect due to their high electronegativity. nankai.edu.cn

Introducing halogen atoms into the benzonitrile-thiophene architecture can significantly alter its electronic properties. nih.gov For instance, fluorination has been shown to lower both the HOMO and LUMO energy levels in diketopyrrolopyrrole-based small molecules. nankai.edu.cn This effect is attributed to the strong inductive effect of fluorine atoms. nankai.edu.cn

The position of halogenation is also crucial. Studies on halogenated benzo[b]thiophenes have shown that substitution at the 3-position can significantly influence their properties. nih.gov While systematic studies on the halogenation of this compound itself are not widely reported, the general principles of halogenation effects on similar aromatic systems suggest that it would be a viable method for fine-tuning its electronic characteristics. nih.gov

| Molecule | HOMO (eV) | LUMO (eV) |

|---|---|---|

| SMDPPEH | -5.26 | -3.48 |

| FDPP (Fluorinated) | -5.46 | -3.56 |

| CDPP (Chlorinated) | -5.40 | -3.51 |

The data in this table is for a related diketopyrrolopyrrole (DPP) system to illustrate the typical effects of halogenation on HOMO and LUMO energy levels.

Photophysical Characteristics and Optoelectronic Behavior of 4 2 Thienyl Benzonitrile Systems

Absorption and Emission Spectroscopy of 4-(2-Thienyl)benzonitrile and its Analogues

The electronic absorption and emission spectra of this compound systems are defined by intramolecular charge transfer (ICT) between the electron-donating thiophene (B33073) ring and the electron-withdrawing benzonitrile (B105546) group.

The UV-Vis absorption spectra of this compound and its analogues are characterized by broad absorption bands, which are indicative of charge transfer interactions. For instance, donor-π-acceptor (D–π–A) type thiophene derivatives exhibit broad, structureless absorption spectra. rsc.org The position of the maximum absorption wavelength (λ_max_) is sensitive to the electronic nature of substituents on the thiophene and phenyl rings.

In a study of D–π–A thiophene-based compounds, replacing a methoxy (B1213986) electron-donating group with a stronger dimethylamine (B145610) group resulted in a bathochromic (red) shift of the absorption maximum. rsc.orgrsc.org Specifically, the absorption maximum of 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) shifted by about 10 nm (from 361 nm in cyclohexane (B81311) to 371 nm in DMSO), while 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT) showed a larger shift of about 18 nm across the same solvents. rsc.orgrsc.org This indicates that stronger donor groups enhance the ICT character, lowering the energy required for electronic excitation. The introduction of additional phenyl groups, such as in 2,5-diphenylthiophene (B121853) derivatives, can also lead to a red shift of about 20 nm in the absorption maxima. researchgate.net

The spectral shape is often broad due to the variety of vibrational levels accessible upon electronic excitation and the potential for different molecular conformations in the ground state. This broadening is a common feature in molecules with significant charge transfer character.

Table 1: UV-Vis Absorption Maxima for this compound Analogues

| Compound | Solvent | Absorption Maximum (λmax, nm) | Reference |

|---|---|---|---|

| 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) | Cyclohexane | 361 | rsc.org |

| 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) | DMSO | 371 | rsc.org |

| 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT) | Cyclohexane | ~375 | rsc.org |

| 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT) | DMSO | ~393 | rsc.org |

The photoluminescence of this compound derivatives is highly sensitive to the solvent environment, a phenomenon known as solvatochromism. taylorandfrancis.com This effect arises because the excited state of these molecules often has a larger dipole moment than the ground state. researchgate.net As solvent polarity increases, the excited state is stabilized to a greater extent than the ground state, leading to a bathochromic (red) shift in the emission spectrum. taylorandfrancis.comnih.gov

For example, two D–π–A thiophene derivatives, MOT and DMAT, exhibited significant solvatochromic shifts in their fluorescence emission spectra. rsc.org The emission maximum of MOT shifted by 66 nm, and DMAT shifted by a substantial 162 nm when moving from nonpolar cyclohexane to polar DMSO. rsc.org This large shift, particularly for DMAT with its strong dimethylamine donor, confirms a more pronounced charge transfer character in the excited state. rsc.org The solvatochromism in the emission spectra is typically much greater than in the absorption spectra, further supporting the idea of an increased dipole moment upon excitation. researchgate.net Some thiophene-based compounds have been observed to exhibit blue to blue-green emissions in the 369–504 nm range in ethyl acetate (B1210297). researchgate.net

UV-Vis Absorption Maxima and Spectral Broadness

Fluorescence Quantum Yield Analysis and Radiative Decay Pathways

The fluorescence quantum yield (Φ_F_) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. jasco-global.com For this compound systems, Φ_F_ is influenced by the molecular structure and the surrounding environment.

The low fluorescence yields often observed in some oligo- and poly-thiophenes are attributed to efficient intersystem crossing, which is facilitated by the "heavy atom" effect of the sulfur atom in the thiophene ring, as well as quenching from aggregation and excited-state relaxation through molecular rotations. rsc.org However, structural modifications can enhance fluorescence. For instance, certain thiophene-based derivatives have been synthesized to be highly fluorescent, with one compound showing a quantum yield of 17.8% in ethyl acetate. researchgate.net The quantum yield can be highly dependent on the solvent; for example, many D-π-A type fluorescent dyes show low quantum yields in aqueous environments due to solvent-assisted non-radiative decay pathways. nih.gov

Table 2: Photophysical Data for a Highly Fluorescent Thiophene Derivative

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Emission Range | 369–504 nm | Ethyl Acetate | researchgate.net |

| Highest Quantum Yield (ΦF) | 17.8% | Ethyl Acetate | researchgate.net |

| Largest Stokes Shift | 134 nm | Ethyl Acetate | researchgate.net |

Stokes Shift Magnitude and its Structural Determinants in this compound Derivatives

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. researchgate.net In this compound derivatives, large Stokes shifts are common, particularly in polar solvents. researchgate.net This is a direct consequence of the change in molecular geometry and electronic distribution upon excitation. The excited state has more time to relax to a lower energy level before emitting a photon, especially in polar solvents that can reorganize around the more polar excited state.

The magnitude of the Stokes shift is structurally dependent. For D–π–A thiophene derivatives, Stokes shifts of around 90 nm were observed in both protic and polar aprotic solvents, with the shift decreasing as solvent polarity decreases. researchgate.net The introduction of stronger electron-donating groups, which increases the ICT character and the change in dipole moment upon excitation, generally leads to larger Stokes shifts. rsc.org For example, modifying the electron-donating group from a methoxy to a dimethylamine group in a thiophene-benzonitrile system significantly enhanced the ICT strength, which is consistent with the observation of large Stokes shifts. rsc.orgrsc.org The solvent dipolarity and polarizability have been identified as major contributors to the Stokes shift in these systems. rsc.org

Aggregation-Induced Emission (AIE) Characteristics of this compound-Related Compounds

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit strongly upon aggregation. acs.org This effect is the opposite of the more common aggregation-caused quenching (ACQ), where fluorescence is diminished in the aggregated state. acs.org The AIE phenomenon was first described in 2001. acs.org

Compounds related to this compound, particularly those with a D-A structure, have been shown to exhibit AIE. acs.org For example, highly planar 4-styrylbenzonitrile derivatives display strong AIE properties, with fluorescence enhancement of up to a hundred-fold in the aggregated state. researchgate.net The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. acs.org In solution, these motions provide non-radiative pathways for the decay of the excited state, quenching fluorescence. In the solid or aggregated state, these motions are hindered, which blocks the non-radiative channels and forces the excited state to decay radiatively, thus "turning on" the fluorescence. acs.orgresearchgate.net

In a study of a bisthienylethene-dipyrimido[2,1-b] researchgate.netnih.govbenzothiazole triad, the compound was weakly fluorescent in a good solvent (THF) but became strongly emissive when water (a poor solvent) was added, causing the molecules to aggregate. mdpi.com The emission intensity reached its maximum (an 11-fold increase) at a water fraction of 90%. mdpi.com

Time-Resolved Photophysical Studies: Fluorescence Lifetime and Transient Absorption Dynamics

Time-resolved spectroscopy provides insights into the dynamics of excited states, including their lifetimes and the pathways of their decay. picoquant.com The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state.

For fluorescent molecules, the lifetime is related to the rates of radiative (k_r_) and non-radiative (k_nr_) decay. The twisting motion in the excited state, often associated with twisted intramolecular charge transfer (TICT) states, can be a significant non-radiative decay pathway that shortens the fluorescence lifetime. nih.gov Studies on D-π-A thiophene derivatives have found that the fluorescence lifetime is correlated with the emission energy. rsc.org

Transient absorption spectroscopy can monitor the evolution of excited states over time. In diketopyrrolopyrroles featuring thiophene linkers, transient absorption spectra revealed features of the singlet excited state and, in some cases, evidence of intersystem crossing to a triplet state on the nanosecond timescale. mdpi.com For D-π-A systems like DMABN, which is structurally related to the benzonitrile acceptor part, picosecond and nanosecond fluorescence decays have been extensively studied to understand the dynamics of locally excited and ICT states. acs.org Such studies on this compound systems are crucial for understanding the complete picture of their excited-state behavior, from initial excitation to final decay. picoquant.com For example, the fluorescence lifetime of one highly emissive AIEgen was measured to be 1.95 ns. researchgate.net

Intersystem Crossing Pathways and Excited State Deactivation Mechanisms

The deactivation of the excited state of donor-acceptor molecules like this compound is a complex interplay of several photophysical processes. Upon photoexcitation, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From this S₁ state, the molecule can return to the ground state through various radiative and non-radiative pathways. The primary deactivation channels include fluorescence, internal conversion (IC), and intersystem crossing (ISC) to the triplet manifold (T₁). The efficiency of each pathway is dictated by the molecular structure, the nature of the excited state, and the surrounding environment, particularly the solvent polarity.

For π-conjugated systems containing thiophene, the excited state dynamics are often governed by the competition between these deactivation processes. In many thiophene-based donor-acceptor systems, non-radiative decay pathways can be highly efficient. For instance, in some 2-aminobithiophene derivatives, the primary non-radiative deactivation channel is internal conversion, which involves rotation around the thiophene-thiophene bond. rsc.org However, for unsubstituted 2-aminobithiophene, intersystem crossing to the triplet state can account for as much as 40% of the deactivation. rsc.org

The presence of the sulfur atom in the thiophene ring can enhance the rate of intersystem crossing due to the heavy-atom effect, which increases spin-orbit coupling. frontiersin.org This effect facilitates the formally spin-forbidden transition from the singlet excited state to the triplet excited state. Studies on thiophene-pyridine dyads have shown that for derivatives with a single thiophene ring, fluorescence is often suppressed due to highly efficient intersystem crossing, with ISC quantum yields (ΦISC) reported to be ≥ 0.8. cdnsciencepub.com This suggests that for molecules with a single thiophene unit, the triplet state is readily populated.

Theoretical studies on thiophene and bithiophene have suggested that structural distortions, such as the elongation of a carbon-sulfur bond leading to ring-opening, can be a dominant pathway for facilitating intersystem crossing. researchgate.netunivie.ac.at This process creates a near-degeneracy between the S₁ and a triplet state (often T₂), which, combined with spin-orbit coupling, promotes efficient population of the triplet manifold. univie.ac.at Subsequent internal conversion within the triplet states (from T₂ to T₁) is typically very fast.

The nature of the excited state also plays a crucial role. In donor-acceptor systems like this compound, the excited state is expected to have a significant intramolecular charge transfer (ICT) character, where electron density moves from the electron-donating thiophene ring to the electron-withdrawing benzonitrile group. The stability of this ICT state is highly dependent on the solvent polarity. In polar solvents, the ICT state is stabilized, which can influence the rates of both radiative and non-radiative decay. For some systems, this stabilization can lead to an increase in the fluorescence quantum yield by suppressing non-radiative pathways. nih.gov Conversely, torsional motions around the bond connecting the donor and acceptor moieties in the excited state can lead to the formation of a twisted intramolecular charge transfer (TICT) state, which is often non-emissive and provides an efficient non-radiative decay channel back to the ground state.

Illustrative Photophysical Data for Thiophene-Based Donor-Acceptor Systems

The following table presents typical photophysical data for related thiophene-based donor-acceptor compounds, which can provide insight into the expected behavior of this compound. It is important to note that these values are for analogous compounds and not for this compound itself.

| Compound Family | Fluorescence Quantum Yield (Φf) | Intersystem Crossing Quantum Yield (ΦISC) | Primary Deactivation Pathway(s) | Reference |

| Thiophene-Pyridine Dyads | Low (<0.01) | High (≥0.8) | Intersystem Crossing | cdnsciencepub.com |

| Bithiophene-Pyridine Dyads | Moderate (≥0.3) | Lower | Fluorescence, ISC | cdnsciencepub.com |

| 2-Aminobithiophenes | High (>0.7) | Low (except for unsubstituted) | Fluorescence, Internal Conversion | rsc.org |

The data illustrates that even small changes in the molecular structure, such as increasing the number of thiophene rings, can significantly alter the balance between the different deactivation pathways. For single thiophene systems, intersystem crossing is often a dominant process, leading to low fluorescence. As the conjugation extends, fluorescence can become more competitive.

Excited State Deactivation Mechanisms

A generalized scheme for the deactivation of the excited state in a molecule like this compound can be summarized as follows:

Photoexcitation: The molecule absorbs a photon, transitioning from the S₀ state to the S₁ state.

Vibrational Relaxation: The molecule rapidly relaxes to the lowest vibrational level of the S₁ state.

Deactivation from S₁: From the relaxed S₁ state, several competing processes can occur:

Fluorescence: Radiative decay back to the S₀ state, emitting a photon. The rate of this process is characterized by the fluorescence rate constant, kf.

Internal Conversion (IC): A non-radiative transition to a high vibrational level of the S₀ state, followed by rapid vibrational cooling. The rate is given by kIC. This can be facilitated by structural changes like torsional motion leading to a TICT state.

Intersystem Crossing (ISC): A non-radiative transition to the triplet manifold (T₁ or higher triplet states like T₂). The rate is given by kISC. This is often enhanced by the presence of the sulfur atom and can be facilitated by specific molecular geometries. researchgate.netunivie.ac.at

Deactivation from T₁: Once in the T₁ state, the molecule can return to the S₀ state via:

Phosphorescence: A slow, spin-forbidden radiative decay. This is often not observed at room temperature in solution due to quenching.

Intersystem Crossing: A non-radiative spin-forbidden transition back to the S₀ state.

The following table summarizes the key deactivation mechanisms and the factors that influence them in thiophene-phenyl systems.

| Deactivation Mechanism | Description | Influencing Factors |

| Fluorescence | Radiative decay from S₁ to S₀. | Molecular rigidity, extent of conjugation, solvent polarity. |

| Internal Conversion (IC) | Non-radiative decay from S₁ to S₀. | Torsional freedom (formation of TICT states), vibrational modes. |

| Intersystem Crossing (ISC) | Non-radiative S₁ → T₁ transition. | Spin-orbit coupling (heavy-atom effect from sulfur), energy gap between S₁ and T₁, specific molecular geometries (e.g., C-S bond elongation). frontiersin.orgresearchgate.netunivie.ac.at |

Structural Analysis and Crystallography of 4 2 Thienyl Benzonitrile and Its Congeners

Single-Crystal X-ray Diffraction Studies of 4-(2-Thienyl)benzonitrile and Related Structures

The table below presents the crystallographic data for the related compound 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD), which serves as a representative example for this class of materials. mdpi.com

Table 1: Crystallographic Data for the Congener 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD)

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₈N₂S₃ |

| Crystal System | Rhombic |

| Space Group | Pcab |

| a (Å) | 26.691(3) |

| b (Å) | 7.5751(9) |

| c (Å) | 6.9535(8) |

| V (ų) | 1407.9(3) |

| Z | 8 |

Data sourced from a single-crystal X-ray diffraction study of T-BTD. mdpi.com

Molecular Conformation and Dihedral Angle Analysis in Thienyl-Benzonitrile Compounds

The conformation of biaryl molecules like this compound is largely defined by the dihedral angle between the two aromatic rings (in this case, the thiophene (B33073) and benzene (B151609) rings). This angle determines whether the molecule adopts a planar or a twisted geometry. In the solid state, the observed conformation is a balance between the energy-minimizing tendencies of the isolated molecule and the constraints imposed by crystal packing forces.

In related structures, a wide range of dihedral angles has been observed. For instance, in a diarylethene derivative containing thiophene and benzene rings, the dihedral angles between them were found to be 29.4° and 28.4°. nih.gov Another biphenyl (B1667301) derivative, 2-[4-(azidomethyl)phenyl]benzonitrile, exhibits a dihedral angle of 46.41° between its two benzene rings. nih.gov In contrast, the conjugated core of 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) is nearly planar, with average torsion angles of just -2.0° and 4.2° between the thiophene and the central benzothiadiazole rings. mdpi.com

This variability highlights that while some thienyl-aromatic systems tend towards planarity to maximize π-conjugation, steric hindrance from substituents or packing-induced forces can induce significant twisting. A twisted molecular structure is a key feature that can influence the material's photophysical properties by inhibiting close intermolecular packing. researchgate.net

Intermolecular Interactions and Crystal Packing Architectures

The way individual molecules arrange themselves in a crystal is governed by a complex network of non-covalent intermolecular interactions. numberanalytics.comenergetic-materials.org.cn These forces, though weaker than covalent bonds, collectively determine the crystal's stability, density, and other physical properties.

π-π Stacking Interactions in Solid-State Aggregates

For aromatic molecules like this compound, π-π stacking is a crucial intermolecular interaction where the electron-rich π systems of adjacent rings overlap. energetic-materials.org.cn The geometry of this stacking can vary, from face-to-face to slipped-stack arrangements. In the crystal structure of the related compound T-BTD, molecules organize into dense rows of stacked pairs. mdpi.com Similarly, studies on other planar aromatic systems show that adjacent molecules can form special J-type aggregations, which are essential for strong emission in the solid state. researchgate.net

However, π-π interactions can also be a pathway for non-radiative energy decay, which quenches fluorescence. acs.org The extent and nature of π-π stacking are heavily influenced by the molecular conformation. Molecules with a highly twisted structure may have limited π-π stacking between adjacent molecules, a factor that can be beneficial for achieving strong solid-state fluorescence. researchgate.net The centroid-centroid distances between stacked rings are a key parameter, with distances around 3.7 Å indicating relatively weak interactions. iucr.org

Non-Covalent Interactions, Including Hydrogen Bonding and Halogen Bonding

Beyond π-π stacking, other non-covalent forces play a significant role in defining the crystal architecture. numberanalytics.com These include hydrogen bonds, which are specific electrostatic interactions, and more general van der Waals forces. numberanalytics.comlibretexts.org In crystals of related compounds, various forms of weak hydrogen bonds, such as C–H···N, C–H···O, and C–H···Cl, have been identified as important contributors to the packing motifs. iucr.orgsoton.ac.uk

Disorder Phenomena and their Structural Implications in Crystals

In an ideal crystal, every molecule occupies a perfectly defined position and orientation. However, in real crystals, disorder is a common phenomenon where molecules or parts of molecules can adopt slightly different positions or orientations. This can be detected during X-ray diffraction analysis, often appearing as unusually large thermal ellipsoids for certain atoms.

A clear example of this is seen in the crystal structure of T-BTD, where a broadening of the thermal ellipsoids for the sulfur and two carbon atoms in one of the thiophene rings was noted. mdpi.com This suggests that the thiophene ring may be occupying multiple, closely related positions within the crystal lattice. Similarly, in a spiro-linked fluorene (B118485) oligomer, the terminal thienyl residues were found to be conformationally disordered. psu.edu Such disorder can complicate the refinement of a crystal structure but also provides valuable information about the conformational flexibility of the molecule and the nature of the potential energy landscape within the crystal.

Correlation between Solid-State Molecular Packing and Photophysical Properties

A central theme in materials science is the structure-property relationship, and in the case of thienyl-benzonitrile congeners, the link between solid-state packing and photophysical behavior is particularly strong. mdpi.comrsc.org The way molecules are arranged in a crystal has a profound impact on their fluorescence properties. psu.edu

One of the key findings is that restricting intramolecular motion within the crystal lattice is crucial for enhancing luminescence. researchgate.net When molecules are in solution, rotational and vibrational movements can provide non-radiative pathways for an excited state to lose energy, thus quenching fluorescence. In the solid state, tight packing and a network of intermolecular interactions can lock the molecules in place, suppressing these non-radiative decay channels and promoting light emission. researchgate.netacs.org

Furthermore, the degree of π-π stacking directly affects the emission characteristics. While some overlap is necessary for charge transport, strong π-π interactions can lead to the formation of non-emissive excimers, which quench fluorescence. acs.org Therefore, a common strategy for designing highly emissive solid-state materials is to create twisted molecular structures that physically prevent the aromatic rings of adjacent molecules from stacking too closely. researchgate.net The study of polymorphism, where a single compound can form multiple crystal structures with different packing, powerfully illustrates this correlation; different polymorphs often exhibit dramatically different fluorescence quantum yields and lifetimes due to their distinct molecular arrangements. rsc.org

Advanced Materials Applications and Device Integration of 4 2 Thienyl Benzonitrile

Applications in Organic Light-Emitting Diodes (OLEDs) Utilizing 4-(2-Thienyl)benzonitrile Scaffolds

The this compound scaffold is a key component in the design of materials for organic light-emitting diodes (OLEDs). The strong electron-withdrawing nature of the nitrile group enhances charge transport, a crucial factor for efficient OLED performance. acs.org By incorporating this scaffold, researchers can fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials, which is essential for optimizing charge injection and recombination within the OLED device. bohrium.com

Derivatives of this compound, particularly those based on the thieno[3,2-b]thiophene (B52689) (TT) core, have shown significant promise. acs.org For instance, materials developed by combining the TT-benzonitrile derivative with triphenylamine (B166846) (TPA) and tetraphenylethylene (B103901) (TPE) have been investigated for their photophysical and electronic properties, revealing their suitability for OLED applications. acs.org Furthermore, the synthesis of donor-acceptor materials containing a π-conjugated system with electron-withdrawing cyano groups has been found to yield materials with high quantum yields, a highly favorable characteristic for OLEDs. bohrium.comsciforum.net

Integration into Electrochromic Devices and Materials

Polymers derived from this compound and its analogs have demonstrated significant potential for use in electrochromic devices (ECDs). These devices can change their color and transparency in response to an electrical voltage, making them suitable for applications like smart windows and displays.

The incorporation of the electron-deficient benzonitrile (B105546) group influences the HOMO and LUMO energy levels of the conjugated polymers, leading to reduced band gaps. bohrium.com For example, electropolymerized thieno[3,2-b]thiophene-based polymers containing a benzonitrile moiety exhibit distinct color changes and have been successfully integrated into ECDs. bohrium.com

One study detailed the synthesis of monomers 4-di(4-(2-thienyl)phenyl)aminobenzonitrile (M1) and 4-di(4-(2-(3,4-ethylenedioxythiophene))phenyl)aminobenzonitrile (M2), which were subsequently polymerized. researchgate.net The resulting polymer films, P1 and P2, demonstrated quasi-reversible redox behavior and multi-electrochromic properties, with notable optical contrasts in the near-infrared (NIR) region. researchgate.net

Another research effort focused on synthesizing three dithienylpyrroles, including 4-(2,5-di(thiophen-2-yl)-pyrrol-1-yl)benzonitrile (ANIL). nih.gov The corresponding polymer, PANIL, was used as the anodic layer in an ECD, which showed satisfactory optical contrast and coloration efficiency. nih.govmdpi.com

Below is a table summarizing the performance of some electrochromic devices based on this compound derivatives:

| Polymer/Device | Wavelength (nm) | Optical Contrast (ΔT%) | Coloration Efficiency (CE) (cm²/C) | Switching Time (s) |

| P1/PProDOP | 507 | 20 | - | Coloring: 1.7, Bleaching: 1.2 |

| P2/PProDOP | 443 | 25 | - | Coloring: 0.9, Bleaching: 1.7 |

| P3/PProDOP | 579 | 34 | 240 | Coloring: 1.7, Bleaching: 1.5 |

| P1 Film | 420 | 38.6 | - | - |

| P1 Film | 870 | 52.5 | - | - |

| P2 Film | 440 | 40 | - | - |

| P2 Film | 850 | 50 | - | - |

| PMPO/PProDOT-Et₂ ECD | 626 | 41.13 | 674.67 | - |

| PMPS/PProDOT-Et₂ ECD | 590 | 32.51 | 637.25 | - |

Development of Organic Semiconductors Based on this compound

The this compound moiety is a valuable building block for creating novel organic semiconductors with applications in various electronic devices.

N-Type and Ambipolar Polymer Semiconductors

The development of n-type (electron-transporting) and ambipolar (both electron- and hole-transporting) semiconductors is crucial for the advancement of organic electronics. The electron-withdrawing nature of the benzonitrile group helps to lower the LUMO energy level of polymers, a key requirement for stable n-type behavior. rsc.orgresearchgate.net

Researchers have synthesized novel n-type polymer semiconductors by incorporating a 2,1,3-benzothiadiazole (B189464) (BT) acceptor annulated with a 2-(1,3-dithiol-2-ylidene)malonitrile (DTYM) group. rsc.org These polymers exhibited n-type characteristics in organic field-effect transistors (OFETs). rsc.org Similarly, by linking perfluorophenyl groups with polycyclic aromatic hydrocarbons, new emissive ambipolar and n-type organic semiconductors have been created. For instance, 3,9-diperfluorophenyl perylene (B46583) (5FDPP) showed ambipolar behavior with significant electron and hole mobilities. nih.gov Another derivative, 5FDPA, acted as an emissive n-type semiconductor with high electron mobility. nih.gov

A family of four new donor-acceptor polymers based on the acceptor moiety benzobisthiadiazole exhibited balanced ambipolar behavior, with mobilities varying over a wide range. researchgate.net

Thin Film Transistor (TFT) Characteristics and Performance

Thin-film transistors (TFTs) are fundamental components of modern electronics, including displays and sensors. Organic semiconductors based on this compound derivatives have been successfully integrated into TFTs.

For example, an n-type organic semiconductor material, TU-3, which incorporates a benzonitrile group, has demonstrated long-term stability in air and can be solution-processed to form flexible integrated circuits. sigmaaldrich.com This material achieves a high electron mobility of 2.3 cm²/Vs or more in transistors. sigmaaldrich.com

The performance of TFTs is characterized by several parameters, including saturation mobility (µsat), on/off current ratio (ION/IOFF), and subthreshold swing (SS). In one study, a semitransparent a-IGZO TFT showed a saturation mobility of 4.45 cm²/V·s and an on-off ratio of 10⁷. jkps.or.kr Another TFT, post-annealed at 200 °C, exhibited a saturation mobility of 20.24 cm²/V·s and an on-off drain current ratio of 1 × 10⁹. researchgate.net

The table below presents key performance metrics for various TFTs:

| Device | Saturation Mobility (µsat) (cm²/Vs) | On/Off Ratio | Subthreshold Swing (SS) (V/decade) |

| a-IGZO TFT (10-nm Al gate) | 4.45 | 10⁷ | 1.06 |

| a-IGZO TFT (50-nm Al gate) | 4.80 | ~10⁶ | 1.12 |

| a-IGZO TFT (Al/Ni multilayer) | 5.16 | >10⁶ | 0.67 |

| ISO TFT (post-annealed at 200 °C) | 20.24 | 1 x 10⁹ | 0.52 |

| DNTT-based TFT (L=20µm) | - | - | - |

Charge Carrier Mobility (Hole and Electron Mobility) in Conjugated Polymers

Charge carrier mobility, a measure of how quickly electrons and holes move through a material, is a critical parameter for the performance of organic semiconductors. The design of conjugated polymers incorporating this compound can significantly influence this property.

Strategies to enhance charge carrier mobility include creating donor-acceptor copolymer structures and crosslinking polymer main chains with conjugated bridges. 20.210.105 The local charge carrier mobility in bulk heterojunction films has been shown to be more critical for device performance than the mobilities of the pure polymer components. rsc.org

In one study, the addition of an ionic additive, tetramethylammonium (B1211777) iodide, to a DPP-thieno[3,2-b]thiophene-conjugated polymer resulted in a remarkable 24-fold increase in hole mobility. nih.gov This enhancement was attributed to a more ordered packing of the polymer chains. nih.gov

The table below shows the charge carrier mobilities of various polymers:

| Polymer/Material | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

| TU-3 | - | ≥ 2.3 |

| 5FDPP | 0.12 | 1.89 |

| 5FDPA | - | 2.65 |

| P3HT | 0.1 - 0.2 | - |

| PQT-12 | - | - |

Application in Covalent Organic Frameworks (COFs) as Building Blocks

Covalent organic frameworks (COFs) are a class of porous, crystalline materials constructed from organic building blocks linked by strong covalent bonds. core.ac.ukmdpi.com Their ordered structures and high porosity make them promising for applications in gas storage, separation, and catalysis.

Benzonitrile derivatives, including those related to this compound, can serve as building blocks for the synthesis of COFs. For example, 2,4,5-trifluorobenzonitrile (B1209073) is used to synthesize dinitrile monomers for polytriazine COFs. ossila.com These COFs exhibit significant surface areas and gas selectivity. ossila.com

The use of flexible building blocks in COF synthesis has been shown to yield materials with good porosity and crystallinity. rsc.orgrsc.org The self-assembly properties of certain building blocks can lead to the formation of highly ordered frameworks on a large scale. rsc.org

Compound Names Table

| Abbreviation/Name | Full Chemical Name |

| This compound | 4-(Thiophen-2-yl)benzonitrile |

| M1 | 4-di(4-(2-thienyl)phenyl)aminobenzonitrile |

| M2 | 4-di(4-(2-(3,4-ethylenedioxythiophene))phenyl)aminobenzonitrile |

| ANIL | 4-(2,5-di(thiophen-2-yl)-pyrrol-1-yl)benzonitrile |

| TT-CN | 4-thieno[3,2-b]thiophen-3-ylbenzonitrile |

| TPA | Triphenylamine |

| TPE | Tetraphenylethylene |

| PProDOP | Poly(3,3-dipropyl-3,4-dihydro-2H-thieno[3,4-b] bohrium.comnih.govdioxepine) |

| PMPO | Poly(1-(4-methoxyphenyl)-2,5-di(thiophen-2-yl)-pyrrole) |

| PMPS | Poly(1-(4-(methylthio)phenyl)-2,5-di(thiophen-2-yl)-pyrrole) |

| PProDOT-Et₂ | Poly(3,4-(2,2-diethypropylenedioxy)thiophene) |

| BT | 2,1,3-Benzothiadiazole |

| DTYM | 2-(1,3-dithiol-2-ylidene)malonitrile |

| 5FDPP | 3,9-diperfluorophenyl perylene |

| 5FDPA | 2,6-di(perfluorophenyl)anthracene |

| TU-3 | 4,4′-(2λ4δ2-benzo[1,2-c:4,5-c′]bis bohrium.comresearchgate.netsciforum.netthiadiazole-4,8-diyldi-5,2-thiophenediyl)bis[2-dodecylbenzonitrile] |

| a-IGZO | Amorphous Indium Gallium Zinc Oxide |

| DNTT | Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene |

| P3HT | Poly(3-hexylthiophene) |

| PQT-12 | Poly(3,3'''-didodecylquaterthiophene) |

| 2,4,5-Trifluorobenzonitrile | 2,4,5-Trifluorobenzonitrile |

Design of Fluorescent Probes and Sensors Incorporating this compound Motifs

The design of fluorescent probes and sensors often relies on molecules with a donor-π-acceptor (D-π-A) architecture, which can exhibit intramolecular charge transfer (ICT). The this compound structure is a classic example of this type of system. In this motif, the thiophene (B33073) ring can act as an electron donor, the phenyl ring serves as the π-conjugated bridge, and the cyano (-CN) group functions as the electron acceptor. The fluorescence properties of such molecules, including their emission wavelength and quantum yield, are highly sensitive to their local environment, a characteristic that is harnessed for sensing applications. researchgate.net

While specific fluorescent probes based directly on the this compound parent molecule are not widely documented in available literature, the principles of its utility can be understood from closely related derivatives. For instance, modifying the donor or acceptor strength by adding substituents can tune the molecule's sensitivity and selectivity towards specific analytes. Research on structurally similar compounds, such as 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile, demonstrates that the thiophene-benzonitrile core is an effective fluorophore. researchgate.net In these systems, interaction with an analyte can modulate the ICT process, leading to a detectable change in the fluorescence signal (e.g., "turn-on" or "turn-off" response). nih.gov

The general mechanism for a sensor incorporating a this compound-type motif involves three key components: a fluorophore (the D-π-A core), a recognition site (a reactive group that selectively binds the analyte), and a signaling mechanism that links the binding event to a change in fluorescence. mdpi.comthno.org For example, a recognition moiety sensitive to a specific metal ion could be attached to the phenyl or thiophene ring. rsc.org Upon binding the metal ion, the electronic properties of the recognition site would change, thereby altering the electron-donating or -withdrawing nature of the system and causing a shift in the fluorescence emission. nih.gov

Another approach involves aggregation-induced emission (AIE), where a fluorophore is non-emissive in solution but becomes highly fluorescent upon aggregation. acs.org Derivatives of thieno-thiophene benzonitriles linked to bulky groups like tetraphenylethylene (TPE) have shown significant AIE properties, where the restriction of intramolecular rotation in the aggregated state enhances fluorescence. acs.org A sensor designed on this principle could involve an analyte triggering the aggregation or disaggregation of probes containing the this compound motif, leading to a measurable optical response.

Table 1: Design Principles for Fluorescent Sensors Based on Thiophene-Benzonitrile Scaffolds

| Design Principle | Fluorophore Core | Recognition Strategy | Signaling Mechanism | Example Analytes |

| Intramolecular Charge Transfer (ICT) | Thiophene (donor) - Phenyl (π-bridge) - Nitrile (acceptor) | Covalent modification with a specific binding site. | Analyte binding alters the D-A strength, modulating ICT and shifting fluorescence. researchgate.net | Metal ions, anions, pH |

| Photoinduced Electron Transfer (PET) | Thiophene-benzonitrile derivative | Linking the fluorophore to a receptor with specific HOMO/LUMO energy levels. | Analyte binding to the receptor inhibits or induces electron transfer, switching fluorescence "on" or "off". nih.gov | Heavy metal ions (e.g., Hg²⁺) nih.gov |

| Aggregation-Induced Emission (AIE) | Thiophene-benzonitrile derivative functionalized with AIE-active moieties (e.g., TPE). | Analyte-induced aggregation or disaggregation. | Restriction of intramolecular rotation upon aggregation leads to significant fluorescence enhancement. acs.org | Biomolecules, ions |

Role in Coordination Chemistry and Metal Complexes

The this compound molecule possesses two primary sites for coordination to metal centers: the nitrogen atom of the nitrile group and the sulfur atom of the thiophene ring. The π-systems of both aromatic rings also present possibilities for π-coordination. This versatility allows the compound to act as a monodentate or a bridging ligand, making it a potentially valuable component in the synthesis of coordination polymers and discrete metal complexes. wikipedia.orgmdpi.com

The nitrile group is a well-established ligand in coordination chemistry, typically binding to transition metals as a neutral, L-type ligand through the lone pair of electrons on the nitrogen atom. wikipedia.org Benzonitrile itself is frequently used as a labile (easily displaced) ligand in catalyst precursors, such as in bis(benzonitrile)palladium(II) dichloride, facilitating the synthesis of other complexes. wikipedia.orgmdpi.com Similarly, this compound could coordinate to metal ions like palladium(II), platinum(II), copper(I), or silver(I), with the electronic properties of the complex being influenced by the thienyl substituent.

The thiophene moiety can also participate in coordination. The sulfur atom can act as a soft donor, binding to soft metal ions. Furthermore, the thienyl group can be involved in cyclometalation reactions, where a C-H bond on the ring is activated to form a direct metal-carbon bond, creating a stable chelate ring. This is a common feature in the organometallic chemistry of platinum group metals and is crucial for the development of phosphorescent materials and catalysts. researchgate.net

While crystal structures of complexes with this compound as the sole ligand are not prominently featured in the reviewed literature, related structures provide insight into its potential coordination modes. For example, derivatives like 3-[4-(2-thienyl)-2H-cyclopenta[d]pyridazin-1-yl]benzonitrile have been shown to form complex two-dimensional networks with silver(I) ions. In these structures, coordination occurs through the nitrogen atoms of the pyridazine (B1198779) ring and π-Ag(I) interactions, demonstrating the capability of thienyl-benzonitrile frameworks to assemble into supramolecular structures.

The dual functionality of this compound as both a potential N-donor and S-donor ligand allows it to act as a bridging ligand, connecting two different metal centers. This could lead to the formation of one-, two-, or three-dimensional coordination polymers with interesting magnetic, electronic, or porous properties. The electronic communication between the metal centers would be mediated by the conjugated π-system of the ligand.

Table 2: Potential Coordination Modes of this compound in Metal Complexes

| Coordination Site | Type of Interaction | Potential Metal Ions | Resulting Structure |

| Nitrile Group (Nitrogen) | σ-donation from N lone pair | Pd(II), Pt(II), Cu(I), Ru(II) wikipedia.org | Monodentate ligand attachment; formation of discrete complexes or catalyst precursors. mdpi.com |

| Thiophene Group (Sulfur) | σ-donation from S lone pair | Soft metals (e.g., Ag(I), Au(I)) | Monodentate or bridging coordination. |

| Thiophene Ring (C-H) | C-H activation / Cyclometalation | Pt(II), Ir(III), Ru(II) researchgate.net | Formation of stable metallacycles (e.g., N^C or S^C chelates). |

| Aromatic Rings (π-system) | π-coordination | Ag(I), Cu(I) | π-stacking interactions in supramolecular assemblies. |

| Bridging Ligand | N-coordination to M1, S-coordination to M2 | Various transition metals | Heterometallic or homometallic coordination polymers. |

Systematic Study of Derivatives and Analogues of 4 2 Thienyl Benzonitrile

Structural Modifications and Their Research Implications on Functionality

The inherent properties of 4-(2-thienyl)benzonitrile can be finely tuned through strategic structural modifications. These changes, which include altering the position of the thienyl group, introducing various substituents, and modifying the benzonitrile (B105546) ring, have profound effects on the molecule's functionality and potential applications.

Positional Isomers of Thienyl-Benzonitrile (e.g., 4-(3-Thienyl)benzonitrile)

Research into positional isomers often explores how these structural differences affect properties like molecular geometry, electronic structure, and ultimately, performance in materials. rsc.orgktu.edunih.gov For instance, the difference in linkage can influence the dihedral angle between the phenyl and thienyl rings, which in turn affects the extent of π-conjugation along the molecular backbone. acs.org Studies on similar aromatic systems have shown that positional isomerism can lead to significant variations in photophysical properties, such as absorption and emission spectra, and can even impact the efficiency of processes like thermally activated delayed fluorescence (TADF). rsc.orgktu.edu

The synthesis of these isomers allows for a comparative analysis of their fungicidal and succinate (B1194679) dehydrogenase inhibitory activities, revealing that the specific arrangement of the thienyl and phenyl rings is crucial for biological function. nih.gov

Table 1: Properties of 4-(3-Thienyl)benzonitrile

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇NS |

| Molecular Weight | 185.24 g/mol sigmaaldrich.com |

| Melting Point | 87-91 °C sigmaaldrich.comsigmaaldrich.com |

Substituent Effects on the Thienyl Moiety (e.g., 4-(5-Acetyl-2-thienyl)benzonitrile)

Introducing substituents onto the thiophene (B33073) ring is a common strategy to modulate the electronic characteristics of the this compound framework. sci-hub.se The addition of either electron-donating or electron-withdrawing groups can systematically alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net

The effects of different substituents on the photophysical properties of related porphyrin systems have been studied, showing that groups like thienyl can significantly impact fluorescence and singlet oxygen quantum yields. researchgate.net

Modifications on the Benzonitrile Ring (e.g., 4-Amino-3-(2-thienyl)benzonitrile, Fluorinated Benzonitriles)

Modifications to the benzonitrile ring offer another avenue for tailoring the properties of this compound. The introduction of functional groups can dramatically alter the molecule's chemical reactivity and physical properties.

For instance, the synthesis of 4-amino-3-(2-thienyl)benzonitrile introduces an amino group to the benzonitrile ring. turkjps.org This electron-donating group can influence the electronic properties and provide a reactive site for further chemical transformations, such as the synthesis of more complex heterocyclic systems like quinazolines. mdpi.com

Fluorination of the benzonitrile ring represents another significant modification. The incorporation of fluorine atoms can profoundly impact a molecule's properties, including its electronic characteristics, metabolic stability, and intermolecular interactions. dntb.gov.uagoogle.comorgsyn.orgresearchgate.netnih.gov In the context of materials science, fluorinated benzonitrile derivatives are explored for their potential in creating materials with enhanced performance for applications such as organic light-emitting diodes (OLEDs) and as agents for positron emission tomography (PET). researchgate.netcphi-online.com The synthesis of compounds like 4-(2,2-difluorovinyl)benzonitrile (B14117845) highlights the methods used to introduce fluorine-containing groups. orgsyn.org

Polymerization and Copolymerization Studies Involving this compound Units

The this compound scaffold serves as a valuable building block in the synthesis of advanced polymers. Its incorporation into polymer chains can impart desirable electronic and optical properties, making these materials suitable for a range of high-tech applications.

Synthesis and Characterization of Copolymers Incorporating Thienyl-Benzonitrile